molecular formula C10H9BrN2 B13286790 5-Bromo-1-(4-methylphenyl)-1H-pyrazole

5-Bromo-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B13286790
M. Wt: 237.10 g/mol
InChI Key: FKJMUWHPHUHZAU-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methylphenyl)-1H-pyrazole is a heterocyclic compound that features a bromine atom and a 4-methylphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole typically involves the reaction of 4-methylphenylhydrazine with 1,3-dibromo-2-propanone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and reduce reaction time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

5-Bromo-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological studies to investigate the function of certain proteins or pathways.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar bromine substitution but features a different heterocyclic core.

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Another bromine-substituted pyrazole derivative with a different ring structure.

Uniqueness

5-Bromo-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to other similar compounds.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,1H3

InChI Key

FKJMUWHPHUHZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)Br

Origin of Product

United States

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